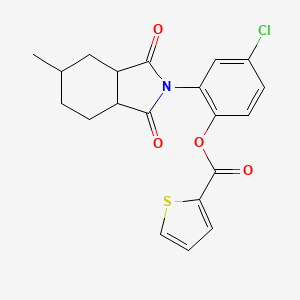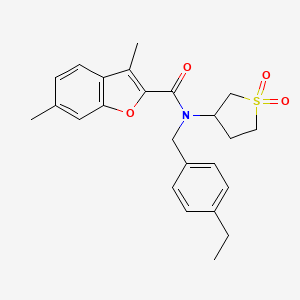
4-chloro-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a phenyl group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl thiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the carboxylate group through esterification. The phenyl group is then chlorinated, and the isoindoline moiety is introduced through a series of condensation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents and controlling reaction conditions can enhance efficiency and consistency. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-chloro-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 4-chloro-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the application and the specific molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl thiophene-2-carboxamide: Similar structure but with an amide group instead of a carboxylate.
4-chloro-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl thiophene-2-sulfonate: Contains a sulfonate group instead of a carboxylate.
Uniqueness
The uniqueness of 4-chloro-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl thiophene-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18ClNO4S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
[4-chloro-2-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C20H18ClNO4S/c1-11-4-6-13-14(9-11)19(24)22(18(13)23)15-10-12(21)5-7-16(15)26-20(25)17-3-2-8-27-17/h2-3,5,7-8,10-11,13-14H,4,6,9H2,1H3 |
InChI Key |
AOANUSUIVYYTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11601563.png)
![2-methoxy-N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzamide](/img/structure/B11601570.png)
![(5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601575.png)
methanethione](/img/structure/B11601584.png)
![2-[4-[(Z)-[2-(4-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B11601585.png)
![4,4'-[(3-hydroxy-4-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11601600.png)
![4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}benzamide](/img/structure/B11601608.png)
![(7Z)-7-benzylidene-3-(3-bromophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11601611.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601613.png)
![(5Z)-2-(4-fluorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601619.png)
![ethyl 4-(5-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11601621.png)

![3-(4-ethoxy-3-methoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11601630.png)
